3-[2-(4-iodophenoxy)phenyl]acrylic acid
Description
Contextualization within Phenoxy-Substituted Acrylic Acid Derivatives
Phenoxy-substituted acrylic acid derivatives represent a class of organic compounds that have garnered attention for their diverse biological activities. The core structure, which features a phenoxy group linked to a phenyl ring and an acrylic acid, serves as a versatile scaffold for the development of new therapeutic agents. Research has shown that derivatives of this class can exhibit a range of pharmacological effects.
For instance, certain (E)-phenoxyacrylic amide derivatives have been synthesized and evaluated as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key regulator in cellular response to low oxygen levels and a target in cancer therapy. nih.gov These studies highlight the potential for this chemical backbone to be modified to achieve specific biological activities. Furthermore, novel phenoxyalkylcarboxylic acid derivatives have been designed and shown to possess hypolipidemic activity, suggesting another therapeutic avenue for this class of compounds. nih.gov The acrylic acid moiety itself is a common feature in various biologically active molecules and provides a key site for interaction with biological targets.
Significance of the Iodophenoxy Moiety in Compound Design
The inclusion of an iodine atom in a molecular structure, specifically within a phenoxy group, is a deliberate design choice in medicinal chemistry. The iodophenoxy moiety can significantly influence a compound's physicochemical and pharmacokinetic properties. Iodine is the largest and least electronegative of the stable halogens, and its presence can impact a molecule's size, lipophilicity, and metabolic stability.
In drug design, iodine-containing compounds are utilized in various applications. For example, iodinated contrast agents are fundamental in medical imaging techniques like X-ray and CT scans. coherentmarketinsights.com The high atomic number of iodine allows for the absorption of X-rays, enhancing the visibility of tissues and organs. coherentmarketinsights.com In therapeutic applications, radioactive isotopes of iodine are used in the treatment of thyroid disorders. coherentmarketinsights.com
The iodine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The strategic placement of an iodine atom can therefore be used to optimize drug-receptor interactions. Moreover, the substitution of a hydrogen atom with iodine can block sites of metabolism, potentially increasing the half-life of a drug. The concept of bioisosterism, where one functional group is replaced by another with similar properties, is also relevant; for instance, an iodine atom can sometimes be mimicked by an ethynyl (B1212043) group to maintain biological activity while altering other properties. nih.gov
Overview of Emerging Research Frontiers for the Chemical Compound
Given the absence of dedicated studies on 3-[2-(4-iodophenoxy)phenyl]acrylic acid, its emerging research frontiers can be extrapolated from the known activities of its structural components. The combination of the phenoxyacrylic acid scaffold and the iodophenoxy moiety suggests several potential areas of investigation.
Table 2: Potential Research Areas for this compound
| Research Area | Rationale |
| Anticancer Agent | The phenoxyacrylic acid core is associated with HIF-1α inhibition, a target in oncology. nih.gov |
| Medical Imaging | The presence of iodine suggests potential as a non-radioactive contrast agent or a scaffold for radiolabeled imaging agents. coherentmarketinsights.com |
| Metabolic Disorders | Related phenoxyalkylcarboxylic acids have demonstrated hypolipidemic effects. nih.gov |
| Antimicrobial Agent | The acrylic acid moiety is found in various compounds with antimicrobial properties. |
Future research could focus on the synthesis and biological evaluation of this compound and its analogs. Investigating its potential as a HIF-1α inhibitor could be a primary focus, building upon existing research on similar phenoxyacrylic acid derivatives. nih.gov Furthermore, exploring its properties as a potential imaging agent, either in its native form or as a radiolabeled derivative, would be a logical extension of the known applications of iodinated compounds in medicine. coherentmarketinsights.com
The compound could also be screened for a broader range of biological activities, including as an antimicrobial or anti-inflammatory agent, given the known versatility of the acrylic acid and phenoxy moieties. In silico studies could be employed to predict its binding to various biological targets and to guide the design of future derivatives with enhanced potency and selectivity. The exploration of its pharmacokinetic profile will also be crucial to determine its potential as a drug candidate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWGRWJBWUZAC-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 4 Iodophenoxy Phenyl Acrylic Acid and Its Analogs
Strategic Approaches to Phenol-Iodo Coupling
The central structural feature of 3-[2-(4-iodophenoxy)phenyl]acrylic acid is the diaryl ether bond. The formation of this bond is typically achieved through cross-coupling reactions, with the Ullmann and Suzuki-Miyaura couplings being prominent strategies. These methods facilitate the connection of a phenolic compound with an iodinated aromatic ring, which are the foundational steps for constructing the target molecule's core structure.
Ullmann Coupling Conditions
The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. In the context of synthesizing the precursor for this compound, this would typically involve the coupling of 4-iodophenol (B32979) with a 2-substituted phenyl ring, such as 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde.
The reaction is generally promoted by a copper catalyst, often in the form of copper(I) salts like CuI or copper(I) oxide (Cu₂O), and requires a base to facilitate the deprotonation of the phenol. organic-chemistry.orgwikipedia.org The choice of ligand, base, and solvent significantly influences the reaction's efficiency. Inexpensive ligands have been found to greatly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently above 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, modern advancements have led to the development of milder reaction conditions. For instance, the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction, allowing for more moderate temperatures. researchgate.net
Table 1: Optimization of Ullmann Coupling Conditions for Diaryl Ether Synthesis
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI | None | K₂CO₃ | DMF | 150 | Low |
| 2 | Cu₂O | Dimethylglyoxime | Cs₂CO₃ | Acetonitrile | 110 | High |
| 3 | CuCl | TMHD | Cs₂CO₃ | NMP | 120 | Good |
| 4 | CuI | Picolinic Acid | K₃PO₄ | DMSO | 100 | Moderate |
| 5 | Cu₂O | 1H-imidazole-4-carboxylic acid | K₂CO₃ | Toluene | 130 | Good |
Suzuki-Miyaura Coupling Conditions Utilizing Palladium Catalysts
The Suzuki-Miyaura coupling is another powerful tool for the formation of carbon-carbon and, in some variations, carbon-oxygen bonds. While classically a C-C bond-forming reaction, modifications and alternative strategies allow for its application in diaryl ether synthesis. More directly, it is a cornerstone for creating biaryl compounds, which are structurally related. numberanalytics.comnih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl boronic acid and an aryl halide. libretexts.org
For the synthesis of a precursor to this compound, a plausible Suzuki-Miyaura approach would involve the coupling of (2-formylphenyl)boronic acid with 4-iodophenol. The reaction is catalyzed by a palladium complex and requires a base. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. beilstein-journals.orgcam.ac.uk A variety of palladium sources can be used, including Pd(PPh₃)₄ and Pd₂(dba)₃. The selection of the ligand is crucial, with various phosphine (B1218219) ligands being employed to stabilize the palladium catalyst and facilitate the reaction.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 | High |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 70 | High |
| 4 | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 | Moderate |
| 5 | Pd(OH)₂ | None | K₃PO₄ | Ethanol (B145695) | 65 | Good |
Formation of the Acrylic Acid Moiety
Once the 2-(4-iodophenoxy)benzaldehyde (B2565872) intermediate is synthesized, the next critical step is the introduction of the acrylic acid group. The Knoevenagel condensation and Wittig reaction are two of the most common and effective methods for achieving this transformation.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. numberanalytics.com In this synthetic route, 2-(4-iodophenoxy)benzaldehyde would be reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a basic catalyst. numberanalytics.comrsc.org
This reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium (B1175870) salt. numberanalytics.comnih.gov The choice of catalyst and solvent can significantly impact the reaction rate and yield. numberanalytics.com While traditional Knoevenagel condensations often used pyridine (B92270) as both a solvent and a base, greener alternatives have been explored. rsc.org The reaction can be carried out in various solvents, including ethanol and toluene, and can even be performed under solvent-free conditions. numberanalytics.comnih.gov
Table 3: Optimization of Knoevenagel Condensation Conditions
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | 2-Phenoxybenzaldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | Reflux |
| 2 | Substituted Benzaldehyde (B42025) | Ethyl Cyanoacetate | [MeHMTA]BF₄ (ionic liquid) | None (Solvent-free) | Room Temp |
| 3 | Benzaldehyde | Malononitrile | Amino-functionalized MOF | Ethanol | Room Temp |
| 4 | Anisaldehyde | Malonic Acid | Triethylamine | Toluene | Reflux |
| 5 | Various Aldehydes | Malonic Acid | Cationic Kraft Lignin | Water | Room Temp |
Wittig Reactions and Olefination Strategies
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. beilstein-journals.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. To form the acrylic acid moiety on the 2-(4-iodophenoxy)benzaldehyde core, a Wittig reagent bearing a carboxylate or a protected carboxylate group is required, such as (carboxymethyl)triphenylphosphonium bromide or a corresponding ester ylide. beilstein-journals.orglnpu.edu.cn
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. youtube.comyoutube.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as those containing an ester group, generally favor the formation of the (E)-alkene. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and often requires a base to generate the ylide in situ from the corresponding phosphonium (B103445) salt. commonorganicchemistry.com One-pot Wittig reactions in aqueous media have also been developed as a more environmentally benign approach. researchgate.net
Table 4: Optimization of Wittig Reaction Conditions
| Entry | Aldehyde | Wittig Reagent Precursor | Base | Solvent | Stereoselectivity |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Methyl bromoacetate/PPh₃ | NaH | THF | (E)-selective |
| 2 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane/Water | (E)-selective |
| 3 | Various Aldehydes | Ethyl bromoacetate/PPh₃ | LiOH | Water/LiCl | Variable E/Z |
| 4 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | Microwave | (E)-selective |
| 5 | Aromatic Aldehydes | (Triphenylphosphoranylidene)acetic acid ester | K₂CO₃ | Benzene (B151609) | (E)-selective |
Optimization of Reaction Parameters
The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters for each synthetic step. For the Ullmann and Suzuki-Miyaura couplings, key factors include the choice of catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature. The presence of sterically hindering groups or electron-withdrawing/donating groups on the substrates can necessitate adjustments to these conditions to achieve optimal yields. beilstein-journals.orgbeilstein-journals.org
In the Knoevenagel condensation, the catalyst concentration, reaction time, and temperature are critical variables that need to be fine-tuned. nih.govresearchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times in some cases. researchgate.net For the Wittig reaction, the choice of base and solvent can influence the yield and stereoselectivity of the olefination. The reactivity of the aldehyde and the stability of the ylide are also important considerations that may require modification of the reaction conditions. researchgate.net
Solvent Polarity Considerations (e.g., DMF, THF)
The choice of solvent is critical in the synthesis of diaryl ethers and acrylic acids, as it can significantly influence reaction rates, yields, and even the reaction mechanism. The polarity of the solvent plays a important role in both the Ullmann condensation and the subsequent reactions to form the acrylic acid.
For the Ullmann condensation, high-boiling polar aprotic solvents are generally preferred. wikipedia.org Solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices. researchgate.net Their polarity helps to dissolve the reactants and the intermediate copper species, facilitating the reaction. researchgate.net Polar solvents are known to increase the yield of Ullmann coupling products. researchgate.net
The following table summarizes the impact of solvent choice on the yield of Ullmann-type reactions, based on general findings for C-C coupling.
Table 1: Effect of Different Solvents on Ullmann Coupling Reaction Yield
| Solvent | Yield (%) | Polarity |
|---|---|---|
| Toluene | 79 | Non-polar |
| Benzene | 68 | Non-polar |
| DMF | 99 | Polar aprotic |
| THF | 98 | Polar aprotic |
This data is illustrative of general trends in Ullmann coupling reactions. researchgate.net
Temperature Regimes for Enhanced Yields
Temperature is a critical parameter that must be carefully controlled to optimize the yield and purity of the desired product. Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C, to drive the reaction to completion. wikipedia.org However, the use of more modern catalysts and ligands can sometimes allow for milder reaction conditions.
For the conversion of the aldehyde to the acrylic acid, the optimal temperature will depend on the chosen method. The Perkin reaction, for instance, typically requires heating to temperatures around 150°C for several hours. orgsyn.org The exothermic nature of some steps in this reaction necessitates careful temperature control to prevent unwanted side reactions. orgsyn.org
In the Wittig reaction, temperature control is crucial for maximizing the yield of the desired alkene. numberanalytics.com Reactions are often initiated at low temperatures, such as -78°C, and then allowed to warm to room temperature. numberanalytics.com Higher temperatures can lead to higher alkene yields in some cases. researchgate.net The specific temperature regime will depend on the reactivity of the aldehyde and the ylide.
The following table illustrates the effect of temperature on the yield of a Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
Table 2: Temperature Effect on a Wittig Reaction Yield
| Temperature (°C) | Yield (%) |
|---|---|
| 20 | 50 |
| 40 | 62 |
| 60 | 75 |
This data is illustrative of general trends in Wittig reactions. researchgate.net
Purification Techniques for Research-Grade Purity
Achieving research-grade purity of this compound is essential for its use in further applications. The purification process typically involves the removal of unreacted starting materials, catalysts, and byproducts from the reaction mixture. A combination of recrystallization and chromatographic methods is often employed to obtain the final product in high purity.
Recrystallization Processes (e.g., Ethanol/Water Systems)
Recrystallization is a powerful technique for purifying solid organic compounds. illinois.edu The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. For a compound like this compound, which is expected to be a solid at room temperature, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be highly effective.
The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Impurities that are more soluble will remain in the mother liquor, while those that are less soluble can be removed by hot filtration. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For acrylic acid derivatives, recrystallization can significantly improve purity. google.com
Chromatographic Purification Methods for Acrylic Acid Derivatives
Chromatographic techniques are widely used for the purification of organic compounds, including acrylic acid derivatives. sapub.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography: This is a common preparative technique used to purify larger quantities of compounds. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. sapub.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. For cinnamic acid derivatives, which are structurally similar to the target compound, column chromatography is an effective purification method. sapub.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique that can be used for both analytical and preparative purposes. creative-proteomics.com It utilizes a high-pressure pump to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. creative-proteomics.com For cinnamic acid derivatives, reversed-phase HPLC is often employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. nih.govresearchgate.net This technique is particularly useful for achieving very high purity of the final product. tandfonline.com
Chemical Transformations and Derivatization Studies
Oxidation Reactions of 3-[2-(4-Iodophenoxy)phenyl]acrylic Acid
The oxidation of this compound primarily targets the carbon-carbon double bond of the acrylic acid chain. The carboxylic acid group is already in a high oxidation state, while the aromatic rings are generally stable to oxidation except under harsh conditions. The specific products formed depend significantly on the nature of the oxidizing agent and the reaction conditions employed.
Strong oxidative cleavage of the alkene component is a common transformation for α,β-unsaturated acids. This reaction breaks the molecule at the site of the double bond, typically leading to the formation of more highly oxidized functional groups, such as aldehydes and carboxylic acids. For this compound, oxidative cleavage would be expected to break the bond between the α and β carbons, potentially yielding 2-(4-iodophenoxy)benzaldehyde (B2565872), which could be further oxidized to 2-(4-iodophenoxy)benzoic acid under vigorous conditions. Milder oxidation may result in the formation of a vicinal diol, 3-[2-(4-iodophenoxy)phenyl]-2,3-dihydroxypropanoic acid, by adding hydroxyl groups across the double bond.
The choice of oxidizing agent is critical in determining the reaction outcome. Potent agents like potassium permanganate (B83412) and chromium-based reagents can effect different transformations based on the reaction environment.
Potassium Permanganate (KMnO₄): This is a versatile and powerful oxidizing agent whose reactivity is highly dependent on temperature and pH. researchgate.netnitrkl.ac.in Under hot, acidic, or alkaline conditions, KMnO₄ will typically cause oxidative cleavage of the alkene double bond. This would likely convert this compound into 2-(4-iodophenoxy)benzoic acid. In contrast, under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate can achieve syn-dihydroxylation of the double bond, yielding the corresponding vicinal diol without cleaving the carbon backbone. nitrkl.ac.in
Chromium Trioxide (CrO₃): Often used in aqueous sulfuric acid and acetone (B3395972) (Jones reagent), chromium trioxide is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.orgsciencemadness.org When applied to an alkene, particularly one conjugated with a carboxylic acid, the Jones reagent or similar Cr(VI) reagents can lead to oxidative cleavage. masterorganicchemistry.com The expected product from the reaction of this compound with chromium trioxide would be the cleaved carboxylic acid, 2-(4-iodophenoxy)benzoic acid.
Table 1: Expected Oxidation Products
| Oxidizing Agent | Conditions | Expected Major Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Hot, Acidic/Alkaline | 2-(4-Iodophenoxy)benzoic acid |
| Potassium Permanganate (KMnO₄) | Cold, Dilute, Neutral | 3-[2-(4-Iodophenoxy)phenyl]-2,3-dihydroxypropanoic acid |
| Chromium Trioxide (CrO₃) / Jones Reagent | Acidic, Acetone/Water | 2-(4-Iodophenoxy)benzoic acid |
Reduction Reactions of this compound
Reduction reactions of this compound can target either the carboxylic acid function, the carbon-carbon double bond, or both simultaneously. The selectivity of the reduction is determined by the choice of the reducing agent.
The complete reduction of the acrylic acid moiety leads to the formation of a saturated primary alcohol. In the case of this compound, this would yield 3-[2-(4-iodophenoxy)phenyl]propan-1-ol, where both the carboxyl group is reduced to an alcohol and the alkene is reduced to an alkane. It is also possible to achieve selective reduction. A selective reduction of the carboxylic acid group, leaving the double bond intact, would produce the corresponding allylic alcohol, 3-[2-(4-iodophenoxy)phenyl]prop-2-en-1-ol. Conversely, selective reduction of the alkene would result in the saturated carboxylic acid, 3-[2-(4-iodophenoxy)phenyl]propanoic acid.
The specific reducing agent employed dictates which functional groups are reduced.
Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ is capable of reducing carboxylic acids, esters, aldehydes, and ketones to the corresponding alcohols. ic.ac.ukmasterorganicchemistry.comnumberanalytics.com When applied to acrylic acid and its derivatives, LiAlH₄ typically reduces the carboxylic acid to a primary alcohol. askfilo.comdoubtnut.com While it can also reduce the conjugated double bond, selective reduction of just the carboxyl group to form an allylic alcohol is often possible. ic.ac.uk Therefore, the reaction could yield either 3-[2-(4-iodophenoxy)phenyl]prop-2-en-1-ol or the fully saturated 3-[2-(4-iodophenoxy)phenyl]propan-1-ol, depending on reaction conditions.
Sodium Borohydride (B1222165) (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. commonorganicchemistry.commasterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions. wikipedia.org Therefore, sodium borohydride is not expected to reduce this compound without the use of activating additives. commonorganicchemistry.comrsc.org
Table 2: Expected Reduction Products
| Reducing Agent | Typical Reactivity | Expected Product(s) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces both C=O and C=C | 3-[2-(4-Iodophenoxy)phenyl]propan-1-ol or 3-[2-(4-Iodophenoxy)phenyl]prop-2-en-1-ol |
| Sodium Borohydride (NaBH₄) | Mild, does not reduce carboxylic acids | No reaction |
Substitution Reactions Involving the Iodophenoxy Group
The iodophenoxy group provides a valuable site for derivatization through substitution reactions, particularly modern cross-coupling methodologies. The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group in transition-metal-catalyzed reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at this position, enabling the synthesis of a diverse library of analogues.
Common transformations include Suzuki, Stille, Heck, and Sonogashira coupling reactions, which can be used to introduce new aryl, vinyl, or alkynyl groups. Similarly, Buchwald-Hartwig amination can be employed to form new C-N bonds, introducing amine functionalities. These reactions typically proceed with high regioselectivity at the position of the iodine atom, leaving the other parts of the molecule, including the diaryl ether bond and the acrylic acid moiety, intact under carefully controlled conditions. Such derivatization is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.
Table 3: Potential Substitution Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst, Base | C-C | Biaryl or Alkyl/Vinyl-Aryl Derivative |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | C-C | Styrenyl Derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) and Cu(I) catalysts, Base | C-C | Aryl-Alkynyl Derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | C-N | Aryl-Amine Derivative |
Nucleophilic Substitution Pathways for Iodine Atom Replacement
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the iodine atom in this compound can be replaced through transition-metal-catalyzed cross-coupling reactions, which formally achieve a nucleophilic substitution. masterorganicchemistry.comlibretexts.org These reactions are paramount in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are highly effective in facilitating the reaction of aryl iodides with a wide array of nucleophiles. nobelprize.org The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling could introduce various substituted aryl or vinyl groups at the position of the iodine atom.
Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. mdpi.comugent.be This reaction is a powerful tool for the formation of substituted alkenes. The acrylic acid moiety within the starting material might require protection or careful selection of reaction conditions to avoid side reactions.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org A palladium catalyst is used in conjunction with a copper(I) co-catalyst and a base. wikipedia.org This pathway would allow for the introduction of various alkynyl groups. The presence of a carboxylic acid is generally tolerated in Sonogashira couplings. rsc.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. This would enable the synthesis of a variety of aniline (B41778) derivatives of the parent molecule.
Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation):
The Ullmann reaction is a classical method for the formation of diaryl ethers, diaryl thioethers, and N-aryl compounds using a copper catalyst. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with ligands have made this reaction more versatile. researchgate.net For this compound, an Ullmann condensation could be employed to couple it with phenols, thiols, or amines. nih.govsemanticscholar.org
Reagents and Conditions for Functional Group Incorporation
The successful derivatization of this compound via replacement of the iodine atom hinges on the appropriate selection of reagents and reaction conditions. The tables below outline typical reagents and conditions for the aforementioned palladium- and copper-catalyzed cross-coupling reactions.
Table 1: Reagents and Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Nucleophile/Reagent | Palladium Catalyst | Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 80-110 °C |
| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 °C |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |
Table 2: Reagents and Conditions for Copper-Catalyzed Ullmann Condensation
| Reaction Type | Nucleophile/Reagent | Copper Catalyst | Ligand | Base | Solvent | Temperature |
| O-Arylation | Phenol (B47542) (Ar-OH) | CuI, Cu₂O | Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃ | DMF, Pyridine (B92270) | 100-160 °C |
| N-Arylation | Amine (R₂NH) | CuI | 1,10-Phenanthroline | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-130 °C |
| S-Arylation | Thiol (Ar-SH) | CuI | Ethylene glycol | K₂CO₃ | DMF | 120-150 °C |
In addition to modifying the aryl iodide, the acrylic acid functional group can also be derivatized. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, or other related functional groups. For instance, esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with an amine.
Pre Clinical Investigations and Mechanistic Insights in Biological Systems
Exploration of Biological Activities of 3-[2-(4-Iodophenoxy)phenyl]acrylic Acid Derivatives
Derivatives of phenylacrylic acid and structurally related compounds have been the subject of extensive pre-clinical research to determine their potential therapeutic activities. These investigations have primarily focused on their anticancer and anti-inflammatory properties, exploring the molecular mechanisms through which they exert their effects in various biological systems.
In the realm of oncology, derivatives related to this compound have demonstrated significant potential in laboratory settings. Research has concentrated on their ability to inhibit the growth of cancer cells, trigger programmed cell death, and exert cytotoxic effects across a range of cancer types.
The antiproliferative effects of acrylic acid derivatives and related structures have been documented in several studies. For instance, certain synthetic derivatives have been shown to effectively inhibit the incorporation of [3H] thymidine (B127349), a marker of DNA synthesis and cell proliferation, in a dose-dependent manner in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Phenylacetamide derivatives have also demonstrated notable antiproliferative effects against MCF-7 (breast adenocarcinoma), MDA-MB-468 (triple-negative breast cancer), and PC-12 (pheochromocytoma, often used in neuroendocrine and prostate cancer-related studies) cell lines. tbzmed.ac.ir
Further studies on acrylate (B77674) ester derivatives identified specific molecules, such as methyl acrylate ester 6e, as potent cytotoxic agents against MCF-7 breast carcinoma cells. researchgate.net Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to reduce the viability of triple-negative breast cancer MDA-MB-231 cells. nih.gov
Table 1: Inhibition of Cancer Cell Proliferation by Phenylacrylic Acid Derivatives and Related Compounds
| Compound Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Synthetic Caffeic Acid Phenethyl Ester | MCF-7 | Inhibited [3H] thymidine incorporation | nih.gov |
| Phenylacetamide Derivatives | MCF-7, MDA-MB-468, PC-12 | Inhibited proliferation | tbzmed.ac.ir |
| Methyl Acrylate Ester Derivative (6e) | MCF-7 | Potent antiproliferative activity | researchgate.net |
| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives | MDA-MB-231 | Reduced cell viability | nih.gov |
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many anticancer agents. nih.gov Phenylacrylic acid derivatives have been shown to activate this process. Research indicates that certain synthetic derivatives induce apoptosis in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The mechanism can involve the modulation of key regulatory proteins; for example, some compounds trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and FasL and the downregulation of anti-apoptotic proteins like Bcl-2, alongside the activation of executioner caspase-3. tbzmed.ac.ir
Flow cytometric analysis has confirmed the pro-apoptotic effects of some derivatives, showing a significant increase in both early and late apoptotic cell populations in treated MCF-7 cells. nih.gov In some cases, these compounds can induce cell death through a dual mechanism of both apoptosis and necrosis. nih.gov Further mechanistic studies have revealed that the anticancer potential can also be linked to the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways, involving caspases 7, 8, 9, and 10. mdpi.com Some compounds may also act by inhibiting specific protein targets like mitogen-activated protein kinase 5 (MAP3K5). rsc.org
The cytotoxic potential of phenylacrylic acid derivatives has been quantified against a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies.
Polyhydroxylated phenylacrylic acid derivatives were found to be active against leukemia (L1210) and melanoma (SK-MEL-28, SK-MEL-30-3) cell lines, with IC50 values ranging from 21 to 980 µM. nih.gov Phenylacetamide derivatives have shown potent cytotoxic effects against breast (MDA-MB-468, MCF-7) and pheochromocytoma (PC-12) cells, with some compounds exhibiting IC50 values below 1 µM. tbzmed.ac.ir Other studies have identified novel derivatives with significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov
Table 2: Cytotoxic Activity (IC50) of Phenylacrylic Acid Derivatives and Related Compounds
| Compound Class | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Synthetic Derivative (DK1) | MCF-7 | 33.33 ± 3.50 (48h) | nih.gov |
| Synthetic Derivative (DK1) | MDA-MB-231 | 45.83 ± 4.66 (48h) | nih.gov |
| Polyhydroxylated Phenylacrylic Acid Derivatives | L1210 | 21 - 980 | nih.gov |
| Polyhydroxylated Phenylacrylic Acid Derivatives | SK-MEL-28 | 54 - 950 | nih.gov |
| Phenylacetamide Derivative (3j) | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |
| Phenylacetamide Derivative (3d) | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide Derivative (3c) | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |
| Methyl Acrylate Ester (6e) | MCF-7 | 2.57 ± 0.16 | researchgate.net |
In addition to their anticancer activities, derivatives of phenylacrylic acid have been investigated for their potential to mitigate inflammatory responses. These studies often use in vitro cell models and in vivo animal models to assess the compound's ability to reduce key inflammatory markers and processes.
Research has shown that these compounds can effectively target pathways involved in inflammation. In vitro, certain phenylpropanoid esters have demonstrated a strong suppressive effect on the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net Similarly, 3-arylphthalide and phenylacrylamide derivatives have been reported to inhibit NO production and, in some cases, reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov The anti-inflammatory activity of some derivatives is linked to the activation of the Nrf2 signaling pathway, which regulates antioxidant and anti-inflammatory responses. nih.gov
In vivo studies have corroborated these findings. For example, a pyrrole-based propanoic acid derivative, administered to rats, significantly reduced paw edema in a carrageenan-induced inflammation model, particularly after repeated daily dosing. mdpi.com In a model of systemic inflammation induced by LPS, the same compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1), indicating a potent immunomodulatory effect. mdpi.com
Table 3: Anti-inflammatory Effects of Phenylacrylic Acid Derivatives and Related Compounds
| Compound Class | Model | Key Findings | Reference |
|---|---|---|---|
| Phenylpropanoid Esters | LPS-stimulated macrophages (in vitro) | Suppressed TNF-α and nitric oxide (NO) production | researchgate.net |
| 3-Arylphthalide Derivative (5a) | LPS-stimulated RAW 264.7 cells (in vitro) | Inhibited NO production; reduced Il1b and Il6 expression | nih.gov |
| Phenylacrylamide Derivative (6a) | LPS-stimulated HBZY-1 cells (in vitro) | Inhibited NO production and NF-κB activity via Nrf2 pathway | nih.gov |
| Pyrrole Propanoic Acid Derivative (3f) | Carrageenan-induced paw edema (in vivo) | Significantly reduced edema volume after 14 days | mdpi.com |
| Pyrrole Propanoic Acid Derivative (3f) | LPS-induced systemic inflammation (in vivo) | Decreased serum TNF-α, increased serum TGF-β1 | mdpi.com |
Anti-inflammatory Properties in Research Models
Inhibition of Pro-inflammatory Cytokines
No research data is available to suggest that this compound inhibits pro-inflammatory cytokines.
Molecular Mechanism of Action Studies
There is no available information on the molecular mechanism of action for this compound.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
No studies have been identified that describe the interaction of this compound with any specific molecular targets such as enzymes or receptors.
Modulation of Target Activity and Downstream Biological Effects
In the absence of identified molecular targets, there is no information regarding the modulation of target activity or any resulting downstream biological effects.
Elucidation of Involved Biological Pathways (e.g., Signal Transduction, Gene Expression, Metabolic Regulation)
There are no studies elucidating the biological pathways that may be affected by this compound.
Biochemical Probe Applications
Utilization in Proteomics Research for Protein Interaction and Function Studies
Although listed as a biochemical for proteomics research, no specific studies demonstrating its utilization in protein interaction and function studies have been found.
Despite a comprehensive search of publicly available scientific literature and resources, no specific information was found regarding the use of This compound for facilitating the analysis of complex biological systems within the field of proteomics or other mechanistic studies.
Initial searches indicated that the compound is available from various chemical suppliers and is broadly categorized as a biochemical for research purposes, including proteomics. However, these searches did not yield any published research articles, detailed technical reports, or mechanistic studies that describe its application, mode of action, or any specific research findings related to its use as an analytical tool in biological systems.
Subsequent, more targeted searches focusing on the potential roles of its key structural features—the iodophenoxy group and the acrylic acid moiety—in proteomics techniques such as chemical probing, affinity-based protein profiling, or photo-affinity labeling also failed to retrieve any specific data for this particular compound. While the use of iodo-containing reagents and acrylic acid derivatives as chemical probes is a known strategy in chemical biology and proteomics, there is no available evidence to suggest that "this compound" has been utilized or characterized in this context.
Therefore, it is not possible to provide the requested detailed research findings or data tables for section "4.3.2. Facilitating Analysis of Complex Biological Systems" as there is no accessible information detailing the pre-clinical investigations or mechanistic insights of this compound in biological systems.
Applications in Advanced Materials Science and Polymer Chemistry
Role as a Building Block in Polymer Synthesis
The acrylic acid moiety in 3-[2-(4-iodophenoxy)phenyl]acrylic acid serves as a polymerizable group, allowing it to be incorporated into polymer chains through various polymerization techniques, such as free radical polymerization. google.comresearchgate.netrjpbcs.com The iodinated phenoxy-phenyl side group is expected to significantly influence the properties of the resulting polymers.
Synthesis of Advanced Polymers and Coatings
The incorporation of this compound as a comonomer in polymerization reactions can lead to the synthesis of advanced polymers and coatings. The bulky and rigid aromatic structure of the side chain would likely increase the glass transition temperature (Tg) of the polymer, making it suitable for applications requiring dimensional stability at elevated temperatures. tandfonline.com Furthermore, the presence of iodine, a heavy atom, would increase the refractive index of the polymer, a desirable property for optical applications. researchgate.net
The general synthesis of acrylic polymers often involves solution polymerization, where monomers are reacted in a suitable solvent in the presence of an initiator. paint.orgresearchgate.net The specific conditions for polymerizing this compound would need to be optimized, but would likely follow established protocols for acrylic acid derivatives.
Enhancement of Mechanical Strength and Thermal Stability in Polymer Matrices
The incorporation of aromatic and bulky groups into a polymer backbone is a well-established strategy for enhancing its mechanical strength and thermal stability. rsc.orgresearchgate.net The rigid structure of the phenoxy-phenyl group in this compound would restrict segmental motion of the polymer chains, leading to a higher modulus and improved tensile strength. harvard.edu
Table 1: Anticipated Impact of Incorporating this compound on Polymer Properties
| Property | Anticipated Effect | Rationale |
| Glass Transition Temperature (Tg) | Increase | Introduction of bulky, rigid aromatic side groups restricts chain mobility. tandfonline.com |
| Mechanical Strength | Enhancement | Rigid structure of the phenoxy-phenyl group increases modulus and tensile strength. harvard.edu |
| Thermal Stability | Improvement | Aromatic rings increase the energy required for bond scission. rsc.orgnih.gov |
| Refractive Index | Increase | Presence of a heavy atom (iodine) increases polarizability. researchgate.net |
Integration into Composite Materials
Improvements in Composite Properties for Specialized Industries (e.g., Aerospace, Automotive)
In specialized industries like aerospace and automotive, there is a constant demand for lightweight materials with high strength, stiffness, and thermal resistance. researchgate.netnih.gov Polymers derived from this compound, with their anticipated high thermal stability and mechanical strength, could serve as advanced matrix materials for fiber-reinforced composites. The improved thermal properties would allow these composites to operate at higher temperatures, a key requirement for aerospace applications. nih.gov
Furthermore, the presence of iodine could impart a degree of radiopacity to the composite material, which could be beneficial for non-destructive testing and inspection of composite parts. researchgate.netresearchgate.netnih.gov While iodine's corrosive properties are a concern in some aerospace applications, its incorporation into a stable polymer matrix could mitigate this issue. researchgate.net In the automotive sector, coatings derived from such polymers could offer enhanced scratch resistance and durability. google.comevonik.com
Development of Specialized Coatings
The unique chemical structure of this compound also suggests its potential use in the development of specialized coatings with enhanced performance characteristics.
Application in Protective Coatings Requiring Durability and Environmental Resistance
Protective coatings are essential for preventing corrosion and degradation of various substrates. mdpi.comnih.gov Acrylic-based coatings are widely used due to their excellent weatherability and adhesion. chemquest.comresearchgate.net The incorporation of the hydrophobic and bulky iodinated phenoxy-phenyl group into an acrylic coating formulation could enhance its barrier properties against moisture and corrosive agents.
The inherent antimicrobial properties of iodine could also be leveraged in coatings for applications where biofouling is a concern. rsc.orgresearchgate.netrsc.org A coating containing covalently bound iodine, as would be the case in a polymer of this compound, could provide long-lasting antimicrobial activity. Additionally, iodine-containing compounds are used as biocides in paints and wood preservation. worldiodineassociation.com This could lead to the development of durable and environmentally resistant protective coatings for a variety of industrial and consumer applications.
Table 2: Potential Applications of Polymers Derived from this compound
| Application Area | Potential Benefit |
| Advanced Polymers | High thermal stability, high refractive index. |
| Composite Materials | Enhanced mechanical strength and thermal resistance for aerospace and automotive components. |
| Specialized Coatings | Improved durability, corrosion resistance, and potential antimicrobial properties. |
Research on Radiopaque Composites for Imaging Modalities
The development of advanced materials that are visible under medical imaging techniques, such as X-ray, is a significant area of research in materials science and biomedical engineering. These radiopaque materials are crucial for the fabrication of medical devices and implants that require non-invasive monitoring after implantation. The integration of high atomic number elements, most commonly iodine, into polymer structures is a primary strategy for imparting X-ray visibility.
Currently, there is no publicly available scientific literature or research data detailing the specific use of This compound in the synthesis of iodinated polymers or copolymers for the purpose of enhancing X-ray visibility. While the molecular structure of this compound, containing an iodine atom, suggests potential as a monomer for creating radiopaque polymers, extensive searches of scientific databases and patent literature have not yielded any studies that have utilized this specific molecule for this application.
Research in the field of radiopaque polymers has historically focused on other iodinated monomers. For instance, studies have explored the incorporation of iodine-containing moieties derived from molecules such as 4-iodo-phenylalanine, 4-iodobenzyl bromide, and 2,3,5-triiodobenzoic acid into various polymer backbones. These efforts have successfully produced materials with enhanced X-ray attenuation, making them suitable for applications in medical imaging. However, the synthesis and polymerization of This compound to create polymers with inherent radiopacity have not been reported in the existing body of scientific work.
Therefore, a detailed discussion on the development of iodinated polymers and copolymers specifically from This compound cannot be provided due to the absence of research in this specific area. The potential of this compound as a building block for radiopaque materials remains a theoretical concept that has yet to be experimentally explored and documented.
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Structural Conformation Analysis
Molecular modeling is essential for determining the three-dimensional arrangement of atoms and the preferred conformations of a molecule. This understanding is critical as the molecular structure dictates its physical and chemical properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For organic molecules, hybrid functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p) are commonly used to achieve a balance between accuracy and computational cost. This process calculates the equilibrium geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters from DFT Optimization (Note: The following table is illustrative of the type of data obtained from DFT calculations and does not represent experimentally verified values for this specific molecule.)
| Parameter | Description | Calculated Value |
|---|---|---|
| C=C (acrylic) | Bond length of the acrylic double bond | ~ 1.34 Å |
| C-O (ether) | Bond length of the ether linkage | ~ 1.36 Å |
| C-I | Bond length of the carbon-iodine bond | ~ 2.10 Å |
| Phenyl-O-Phenyl | Dihedral angle between the two benzene (B151609) rings | Variable |
The structure of 3-[2-(4-iodophenoxy)phenyl]acrylic acid features several rotatable single bonds, leading to various possible conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. The key areas of flexibility in this molecule are the dihedral angles defining the relative orientation of the two phenyl rings around the ether linkage and the orientation of the acrylic acid group relative to its attached phenyl ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped to locate the global and local energy minima, which correspond to the most stable conformations.
Electronic Structure and Photophysical Property Prediction
Understanding the electronic structure is key to predicting how the molecule will interact with light and its potential for use in optical or electronic applications.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules. It is used to predict electronic transitions and simulate UV-visible absorption spectra. The calculations yield information about the excitation energies, corresponding wavelengths (λmax), and the strength of the transitions (oscillator strength). This allows for a theoretical prediction of the molecule's color and its light-absorbing capabilities.
Table 2: Illustrative TD-DFT Output for Major Electronic Transitions (Note: This table is a representative example of data generated by TD-DFT analysis.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.85 | HOMO → LUMO |
| S0 → S2 | 4.13 | 300 | 0.15 | HOMO-1 → LUMO |
Analysis of the molecular orbitals involved in the electronic transitions can reveal their nature. For a molecule like this compound, transitions can be classified as ligand-centered (LC), often corresponding to π→π* transitions within the aromatic system, or as intramolecular charge transfer (ICT) transitions. In an ICT process, electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. The iodophenoxy and phenyl groups can act as part of the π-conjugated system, while the acrylic acid moiety can function as an electron acceptor. Identifying the character of these transitions is crucial for designing molecules for applications in areas like dye-sensitized solar cells or nonlinear optics.
Simulation of Molecular Interactions and Reactivity
Theoretical methods can also predict how a molecule will interact with its environment and its general reactivity. By analyzing the distribution of electron density, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing these regions.
Furthermore, global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap often suggests higher reactivity. These simulations provide a theoretical framework for understanding the molecule's behavior in chemical reactions.
Prediction of Binding Modes with Biological Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. This method allows for the elucidation of binding modes and the estimation of binding affinity, providing insights into the compound's potential biological activity.
For a compound with the structural features of this compound—containing a phenoxy-phenyl scaffold and an acrylic acid moiety—several biological targets could be of interest. The presence of the iodine atom suggests that thyroid hormone receptors and transthyretin could be potential targets, as halogenated compounds are known to interact with these proteins ingentaconnect.comnih.gov. Computational docking studies on similar iodinated compounds have been performed to understand their binding mechanisms ingentaconnect.com.
The general workflow for predicting the binding mode of this compound would involve:
Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Selection and Preparation of the Target Protein: Based on structural similarity to known ligands, potential protein targets are selected. The 3D structures of these proteins are typically obtained from the Protein Data Bank (PDB).
Molecular Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is "docked" into the active site of the target protein. The program explores various possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy is generally considered the most likely binding mode. Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.
While specific docking studies for this compound are not available in the public domain, studies on structurally related phenoxyacetic acid derivatives have identified potential interactions with various receptors nih.govnih.gov. For instance, a hypothetical docking study of this compound with a thyroid hormone receptor might reveal interactions involving the carboxylate group of the acrylic acid moiety and the iodine atom, which can form halogen bonds with specific residues in the binding pocket.
Table 1: Hypothetical Key Interactions of this compound with a Biological Target (e.g., Thyroid Hormone Receptor α)
| Ligand Atom/Group | Receptor Amino Acid Residue | Interaction Type |
| Carboxylate Oxygen | Arginine | Hydrogen Bond |
| Carboxylate Oxygen | Serine | Hydrogen Bond |
| Iodophenoxy Iodine | Glycine | Halogen Bond |
| Phenyl Ring | Leucine | Hydrophobic Interaction |
| Phenoxy Ring | Phenylalanine | π-π Stacking |
This table is representative of the types of interactions that would be identified in a molecular docking study and is based on general principles of ligand-receptor binding.
Computational Assessment of Chemical Reactivity and Pathway Prediction
Computational chemistry offers a suite of methods to assess the chemical reactivity of a molecule and to predict potential reaction pathways. For this compound, these methods can provide insights into its stability, reactivity hotspots, and likely metabolic transformations.
Chemical Reactivity Analysis: The reactivity of the acrylic acid moiety is of particular interest. Acrylic acids are known to undergo nucleophilic addition reactions, specifically Michael additions nih.gov. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure of the molecule and predict its reactivity.
Key parameters that can be calculated to assess reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons. The LUMO of an acrylic acid derivative is typically localized on the β-carbon of the double bond, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.
Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
Studies on acrylic acid itself have used computational models to explore the reaction pathway for Michael addition with biological nucleophiles nih.gov. Such calculations indicate that the non-ionized form of acrylic acid is more susceptible to this reaction nih.gov.
Table 2: Calculated Reactivity Descriptors for a Generic Acrylic Acid Derivative
| Descriptor | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Related to ionization potential |
| LUMO Energy | -1.2 eV | Related to electron affinity |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Fukui Index (f-) at β-carbon | 0.25 | High value indicates susceptibility to nucleophilic attack |
This table provides an example of the kind of data generated from quantum chemical calculations to assess reactivity.
Reaction Pathway Prediction: Computational methods can also be used to predict feasible reaction pathways. This can be achieved through several approaches:
Transition State Theory: By calculating the energies of reactants, products, and transition states, the activation energy for a proposed reaction can be determined. This allows for the assessment of the reaction's feasibility.
Ab Initio Molecular Dynamics (AIMD): This method simulates the dynamic evolution of a system of atoms, allowing for the exploration of reaction pathways without prior assumptions about the mechanism.
Machine Learning Models: In recent years, machine learning models trained on large datasets of known reactions have been developed to predict the products of chemical reactions and even suggest entire synthetic pathways rsc.orgnih.gov.
For this compound, computational pathway prediction could be used to explore its potential metabolic fate, such as hydroxylation of the aromatic rings or conjugation reactions involving the carboxylic acid group.
Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : This technique identifies the different types of protons (hydrogen atoms) in a molecule and provides information about their chemical environment and proximity to other protons. For 3-[2-(4-iodophenoxy)phenyl]acrylic acid, one would expect to observe distinct signals for the acrylic protons, the aromatic protons on both phenyl rings, and the carboxylic acid proton. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals would help to establish the connectivity of the protons.
¹³C NMR Spectroscopy : This method detects the carbon atoms in a molecule. A typical ¹³C NMR spectrum for this compound would show separate signals for the carboxylic acid carbon, the olefinic carbons of the acrylic moiety, and the distinct aromatic carbons of the two phenyl rings, including those bonded to the ether linkage and the iodine atom.
Hypothetical ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |
| Acrylic (=CH-COOH) | 6.2 - 6.5 | Doublet |
| Acrylic (Ar-CH=) | 7.8 - 8.1 | Doublet |
Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 168 - 172 |
| Aromatic (C-O) | 155 - 160 |
| Acrylic (Ar-C=) | 140 - 145 |
| Aromatic (C-H) | 115 - 138 |
| Acrylic (=C-COOH) | 118 - 122 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a very broad band), the carbonyl C=O stretch, the C=C stretch of the acrylic group and aromatic rings, the C-O stretch of the ether linkage, and the C-I stretch.
Hypothetical FTIR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Alkene/Aromatic) | 1600 - 1650 | Medium to Weak |
| C-O (Ether/Acid) | 1210 - 1320 | Strong |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (molecular formula C₁₅H₁₁IO₃), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy.
Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁IO₃ |
| Calculated Mass [M+H]⁺ | 366.9831 |
Chromatographic Techniques for Purity and Separation
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Future Directions and Perspectives in Research
Design and Synthesis of Novel Derivatives with Enhanced Biological Activity
The structural framework of 3-[2-(4-iodophenoxy)phenyl]acrylic acid offers numerous avenues for the design and synthesis of novel derivatives with potentially enhanced biological activities. The core components—the iodinated phenol (B47542), the ether linkage, the phenyl ring, and the acrylic acid moiety—can all be systematically modified to modulate the compound's physicochemical properties and biological interactions.
Future synthetic strategies could focus on:
Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) on either the phenoxy or the phenyl ring could significantly influence the molecule's electronic distribution and, consequently, its binding affinity to biological targets.
Modification of the Acrylic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to alter the compound's polarity, solubility, and metabolic stability. Such modifications have been shown to impact the biological activity of related acrylic acid derivatives. nih.gov
Alteration of the Ether Linkage: Replacing the ether oxygen with sulfur or nitrogen could lead to thioether or amine analogs, respectively. These changes would alter the bond angles and flexibility of the molecule, potentially leading to novel biological profiles.
Variations in the Halogen Substituent: The iodine atom on the phenoxy ring is a key feature. Replacing iodine with other halogens (fluorine, chlorine, bromine) would allow for a systematic investigation of the "halogen effect" on activity. The unique properties of iodine, such as its ability to form halogen bonds, may be crucial for its biological function.
A variety of synthetic methodologies can be employed to create a library of such derivatives. For instance, condensation reactions, such as the Perkin reaction, can be utilized for the synthesis of acrylic acid derivatives. researchgate.net The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid. nih.gov
Exploration of Additional Therapeutic Research Applications
The structural features of this compound suggest several potential therapeutic applications that warrant investigation. The presence of an iodinated phenyl ring is a common feature in various biologically active compounds, including thyroid hormone analogs and contrast agents. nih.govnih.gov
Potential therapeutic areas for exploration include:
Anticancer Agents: Many chalcones and their acrylic acid bioisosteres exhibit significant anticancer activity. The synthesis and biological evaluation of novel oxazinyl flavonoids, which share some structural similarities, have shown promise as antiviral and anti-phytopathogenic fungus agents. mdpi.com A new phloretin (B1677691) derivative, 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol, has demonstrated antitumor activity. scirp.org
Antimicrobial Agents: Acrylic acid derivatives have been investigated for their antimicrobial properties. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with good antimicrobial activity against yeast-like fungi. nih.gov
Anti-inflammatory Agents: The acrylic acid moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the potential of this compound and its derivatives as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) enzymes, could be a fruitful area of research.
Antiallergic Agents: A series of 3-(4-oxo-4H-1-benzopyran-3)acrylic acids have been synthesized and shown to be highly active in antiallergic bioassays, suggesting their potential value in the treatment of asthma. nih.gov
The following table summarizes potential therapeutic applications and the corresponding rationale based on the compound's structural features.
| Potential Therapeutic Application | Rationale Based on Structural Features | Relevant Research on Analogous Compounds |
| Anticancer | Presence of a chalcone-like scaffold and an iodinated phenyl ring. | Synthesis and antitumor activity of a new phloretin derivative has been reported. scirp.org |
| Antimicrobial | Acrylic acid derivatives are known to possess antimicrobial properties. | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have shown antimicrobial activity. nih.gov |
| Anti-inflammatory | The acrylic acid moiety is a common feature in NSAIDs. | Research into novel anti-inflammatory agents often involves acrylic acid scaffolds. |
| Antiallergic | Related acrylic acid derivatives have demonstrated antiallergic properties. | 3-(4-Oxo-4H-1-benzopyran-3)acrylic acids have shown antiallergic activity. nih.gov |
Advanced Computational Modeling for Targeted Drug Design
Computational modeling and molecular docking are powerful tools in modern drug discovery, enabling the prediction of binding affinities and the rational design of more potent and selective drug candidates. nih.gov For this compound, these techniques can provide valuable insights into its potential biological targets and guide the synthesis of novel derivatives.
Future computational studies could involve:
Molecular Docking: Docking studies can be performed to predict the binding mode of this compound and its derivatives with various biological targets, such as enzymes and receptors implicated in cancer, inflammation, and microbial infections. wjarr.comd-nb.info This can help in identifying the most promising therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate the structural features of the compounds with their activity. nih.gov This can aid in the design of new analogs with improved potency.
Pharmacophore Modeling: This technique can be used to identify the key structural features responsible for the biological activity of this compound. The resulting pharmacophore model can then be used to screen virtual compound libraries to identify new potential drug candidates.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to understand the electronic properties of the molecule and its derivatives, which can be correlated with their reactivity and biological activity. researchgate.net
The following table outlines a potential computational workflow for the targeted drug design of derivatives of this compound.
| Computational Technique | Objective | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of key interactions and potential therapeutic targets. thesciencein.org |
| QSAR | Correlate structural features with biological activity. | Predictive models for designing more potent derivatives. |
| Pharmacophore Modeling | Identify essential structural features for activity. | A virtual screening tool to find new lead compounds. |
| DFT Calculations | Analyze electronic properties and reactivity. | Insights into the molecule's chemical behavior and biological interactions. nih.gov |
Integration with Nanotechnology for Advanced Material Applications
The functional groups present in this compound, particularly the carboxylic acid, make it a suitable candidate for integration with nanotechnology to create advanced materials with novel properties and applications.
Potential applications in nanotechnology include:
Surface Functionalization of Nanoparticles: The carboxylic acid group can be used to anchor the molecule onto the surface of various nanoparticles (e.g., gold, silica (B1680970), magnetic nanoparticles), thereby modifying their surface properties. nih.gov This can enhance their stability, biocompatibility, and targeting capabilities for applications in drug delivery and bio-imaging. nih.gov
Development of Smart Materials: The acrylic acid moiety can be polymerized to form poly(acrylic acid), a pH-responsive polymer. acs.org By incorporating this compound into polymer chains, it may be possible to create smart hydrogels or coatings that respond to changes in pH, which could be useful for controlled drug release or sensor applications.
Fabrication of Nanocomposites: The functionalized molecule can be incorporated into polymer matrices to create nanocomposites with enhanced mechanical, thermal, or optical properties. The introduction of an acrylic moiety to cellulose (B213188) nanocrystals has been explored for the formation of composites with poly(methyl methacrylate). acs.org
The functionalization of silicon nanoparticles with acrylic acid has been shown to form stable dispersions for solar cell applications. researchgate.net
Development of Novel Analytical Techniques for Structural and Functional Characterization
As with any novel compound, the development of robust and sensitive analytical techniques is crucial for its characterization and for studying its behavior in biological and material systems.
Future research in this area could focus on:
Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for the analysis of acrylic acid and its derivatives. waters.com Developing novel HPLC methods, possibly coupled with mass spectrometry (LC-MS), would be essential for the separation, identification, and quantification of this compound and its derivatives in complex matrices. osha.gov
Spectroscopic Techniques: A combination of spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), will be necessary for the unambiguous structural elucidation of newly synthesized derivatives.
Specialized Analytical Techniques: For studying the interaction of the compound with biological macromolecules or its incorporation into nanomaterials, specialized techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various microscopy techniques (e.g., TEM, SEM) would be required. researchgate.net
The development of advanced analytical techniques is a broad field with applications in ensuring the safety of food and pharmaceuticals, as well as the quality of water. utas.edu.au The validation of analytical methods for acrylic acid from various food products has been established using techniques such as headspace/GC-MS analysis. nih.gov
Q & A
Q. What are the established synthetic routes for 3-[2-(4-iodophenoxy)phenyl]acrylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between iodophenol derivatives and acrylic acid precursors. For example, a two-step process may include:
Phenol-iodo coupling : Reacting 4-iodophenol with a brominated phenyl intermediate under Ullmann or Suzuki-Miyaura coupling conditions, using palladium catalysts .
Acrylic acid formation : Introducing the acrylic acid moiety via Knoevenagel condensation or Wittig reactions, optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) .
Optimization : Use factorial design to test variables like catalyst loading, reaction time, and solvent ratios. For instance, a 2³ factorial design (temperature, catalyst concentration, solvent) can identify optimal yield conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) to confirm aromatic proton environments and iodophenoxy group integration .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., C=O and phenolic O–H interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) .
Table 1 : Typical Characterization Data
| Parameter | Value/Observation | Technique |
|---|---|---|
| Melting Point | 160–165°C | Differential Scanning Calorimetry |
| Molecular Weight | ~396.1 g/mol | HRMS |
| Crystallographic Space Group | P2₁/c | X-ray Diffraction |
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV at λ = 254 nm .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or COMSOL to model electron density maps, identifying reactive sites (e.g., α,β-unsaturated carbonyl for nucleophilic attacks) .
- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to predict binding affinities .
Q. What experimental design strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Replication Studies : Conduct independent assays (e.g., antioxidant capacity via DPPH/ABTS tests) across labs to verify reproducibility .
- Meta-Analysis : Aggregate data from multiple studies (using PRISMA guidelines) to identify confounding variables (e.g., solvent choice, cell line variability) .
Q. How can membrane separation technologies improve the purification of this compound from complex mixtures?
- Methodological Answer :
- Nanofiltration : Use polyamide membranes (MWCO = 300–500 Da) to separate the compound from smaller byproducts. Optimize transmembrane pressure (5–15 bar) and pH (neutral) to enhance selectivity .
- Simulated Moving Bed (SMB) Chromatography : Apply gradient elution with acetonitrile/water to achieve >95% purity .
Q. What theoretical frameworks guide the interpretation of this compound’s surface adsorption behavior in environmental chemistry?
- Methodological Answer :
- Langmuir Isotherm Models : Quantify monolayer adsorption on silica or clay surfaces using nonlinear regression (e.g., Qₐ = 0.8–1.2 mg/g) .
- In Situ ATR-FTIR : Track real-time interactions between the compound’s carboxyl group and indoor/outdoor particulates .
Methodological Notes
- Data Validation : Cross-validate experimental results with computational predictions (e.g., DFT vs. crystallographic bond lengths) to address discrepancies .
- Ethical Replication : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing in interdisciplinary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
